Fmoc-L-Ser(alpha-D-GalNAc(Ac)3)-OH

Descripción

The exact mass of the compound Fmoc-L-Ser(alpha-D-GalNAc(Ac)3)-OH is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant;Health Hazard, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality Fmoc-L-Ser(alpha-D-GalNAc(Ac)3)-OH suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Fmoc-L-Ser(alpha-D-GalNAc(Ac)3)-OH including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

IUPAC Name |

(2S)-3-[(2S,3R,4R,5R,6R)-3-acetamido-4,5-diacetyloxy-6-(acetyloxymethyl)oxan-2-yl]oxy-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C32H36N2O13/c1-16(35)33-27-29(46-19(4)38)28(45-18(3)37)26(15-42-17(2)36)47-31(27)43-14-25(30(39)40)34-32(41)44-13-24-22-11-7-5-9-20(22)21-10-6-8-12-23(21)24/h5-12,24-29,31H,13-15H2,1-4H3,(H,33,35)(H,34,41)(H,39,40)/t25-,26+,27+,28-,29+,31-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ORICVOOXZDVFIP-VOZJJELXSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1C(C(C(OC1OCC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)COC(=O)C)OC(=O)C)OC(=O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)N[C@@H]1[C@H]([C@H]([C@H](O[C@@H]1OC[C@@H](C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)COC(=O)C)OC(=O)C)OC(=O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C32H36N2O13 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30447904 |

Source

|

| Record name | Fmoc-L-Ser(alpha-D-GalNAc(Ac)3)-OH | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30447904 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

656.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

120173-57-1 |

Source

|

| Record name | Fmoc-L-Ser(alpha-D-GalNAc(Ac)3)-OH | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30447904 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 120173-57-1 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to Fmoc-L-Ser(α-D-GalNAc(Ac)3)-OH: Structure, Synthesis, and Application

This guide provides a comprehensive technical overview of Fmoc-L-Ser(α-D-GalNAc(Ac)3)-OH, a critical building block in the fields of glycobiology and drug development. We will dissect its molecular architecture, explore the rationale behind its synthesis and the strategic use of its protecting groups, and detail its application in the chemical synthesis of complex glycopeptides for research and therapeutic development.

Part 1: Molecular Structure and Physicochemical Properties

Fmoc-L-Ser(α-D-GalNAc(Ac)3)-OH is a complex molecule designed for a specific purpose: to serve as a ready-to-use unit for the incorporation of a glycosylated serine residue into a peptide chain using Fluorenylmethyloxycarbonyl (Fmoc) solid-phase peptide synthesis (SPPS).[1] Its name precisely describes its constituent parts:

-

L-Serine (Ser): An amino acid that provides the peptide backbone linkage and a hydroxyl side chain for glycosylation.

-

α-D-GalNAc(Ac)3: This is the sugar moiety, N-acetyl-D-galactosamine (GalNAc), attached to the serine's side chain. The 'α' denotes the stereochemistry of the anomeric carbon, creating an alpha-O-glycosidic bond, a linkage of significant biological relevance. The '(Ac)3' indicates that the three hydroxyl groups on the sugar (at positions 3, 4, and 6) are protected by acetyl groups.

-

Fmoc: The N-terminus of the serine is protected by a 9-fluorenylmethoxycarbonyl group, the cornerstone of Fmoc-based peptide synthesis.

-

-OH: The C-terminus of the serine is a free carboxylic acid, ready for activation and coupling to the next amino acid in a peptide sequence.

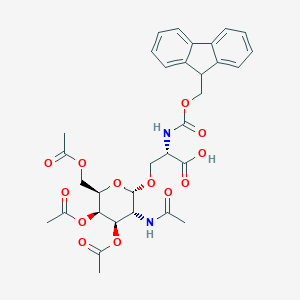

The complete chemical name is N-alpha-Fmoc-O-(2-acetamido-2-deoxy-3,4,6-tri-O-acetyl-alpha-D-galactopyranosyl)-L-serine. This structure is particularly significant because the core, GalNAcα1-O-Ser, is known as the Thomsen-nouveau (Tn) antigen. The Tn antigen is a tumor-associated carbohydrate antigen (TACA) found on the surface of over 90% of carcinoma cells, making it a key target for the development of cancer vaccines and immunotherapies.[2][3][4][5]

Below is a 2D representation of the molecule's key components and their linkages.

Caption: Core components of Fmoc-L-Ser(α-D-GalNAc(Ac)3)-OH.

Table 1: Physicochemical Properties

| Property | Value | Reference |

|---|---|---|

| CAS Number | 120173-57-1 | [6][7][8] |

| Molecular Formula | C₃₂H₃₆N₂O₁₃ | [6][8][9] |

| Molecular Weight | 656.63 g/mol | [6][8] |

| Appearance | Solid, powder | [6] |

| Purity | >95% (typically determined by HPLC) | [6] |

| Storage Temperature | -20°C |[4] |

Part 2: The Logic of Orthogonal Protection

The utility of this building block in glycopeptide synthesis hinges on a strategy of orthogonal protection, where different protecting groups can be removed under distinct chemical conditions without affecting the others. This allows for precise, stepwise construction of complex biomolecules.

-

Fmoc Group (Base-Labile): The Fmoc group protects the α-amino group of the serine. Its key feature is its lability to basic conditions (e.g., piperidine). During SPPS, this allows for the selective deprotection of the N-terminus to enable the coupling of the next amino acid in the sequence, while all other protecting groups remain intact.

-

Acetyl Groups (Ac) (Base-Labile): The acetyl groups on the GalNAc moiety protect its hydroxyl groups from participating in unwanted side reactions during peptide coupling steps. These are typically removed during the final global deprotection step, often under basic conditions (e.g., hydrazine or sodium methoxide) that also cleave the glycopeptide from the resin.

-

Acid-Labile Side-Chain Protection (Implied): In the context of a larger synthesis, other amino acids in the peptide chain would have their side chains protected by acid-labile groups (e.g., Boc, Trt). These are resistant to the base used for Fmoc removal, providing the necessary orthogonality.

Caption: Orthogonal protection strategy in Fmoc-based glycopeptide synthesis.

Part 3: Synthesis and Stereochemical Fidelity

The chemical synthesis of Fmoc-L-Ser(α-D-GalNAc(Ac)3)-OH is a significant challenge, primarily due to the difficulty in controlling the stereochemistry of the O-glycosidic bond.[7] Formation of the α-anomer is critical for biological relevance but is often disfavored, with many reaction conditions leading to the more thermodynamically stable β-anomer or a mixture of both.

The Core Challenge: α-Selective O-Glycosylation The key step is the coupling of a protected GalNAc donor to the hydroxyl group of an Fmoc-L-serine acceptor. Early and elegant strategies pioneered the use of a non-participating azido group at the C2 position of the sugar donor. This electronic feature prevents the formation of an oxocarbenium ion intermediate that would lead to a mixture of anomers, thereby promoting highly selective α-glycosylation.[2] The azido group is later converted to the naturally occurring acetamido group.[2]

Modern approaches have explored various promoter systems and catalysts to achieve this transformation efficiently and reproducibly.[10]

-

Promoter Systems: Lewis acids like Trimethylsilyl trifluoromethanesulfonate (TMSOTf) are commonly used as promoters.[10] However, reaction conditions must be meticulously optimized, as prolonged reaction times can lead to product decomposition.[10]

-

Catalysis: More advanced methods, such as nickel-catalyzed glycosylation, have been developed to ensure exclusive α-selectivity, addressing a major bottleneck in the scalable production of this compound.[7]

The difficulty of this synthesis is underscored by reports in the literature where initial synthetic routes were found to have produced the incorrect anomer, requiring retraction and revision.[5][11][12] This highlights the absolute necessity of rigorous analytical characterization, including advanced 2D NMR techniques (NOE, HMBC), to confirm the stereochemical integrity of the final product.

Part 4: Application in Glycopeptide Synthesis

The primary application of Fmoc-L-Ser(α-D-GalNAc(Ac)3)-OH is as a monomeric building block in the automated or manual solid-phase synthesis of O-glycopeptides.[1][7] These synthetic glycopeptides are invaluable tools for:

-

Cancer Vaccine Development: By presenting the Tn antigen on a peptide backbone, synthetic glycopeptides can be used as immunogens to elicit an anti-tumor immune response.[3][4][13]

-

Immunological Probes: Fluorescently labeled versions can be used to study the interactions between tumor antigens and the immune system.[4][13]

-

Studying Glycoprotein Function: They provide homogenous samples for investigating the structural and functional roles of O-glycosylation, which is impossible to achieve with heterogeneous biological isolates.[7]

The workflow for its use in SPPS is systematic and follows a well-established cycle of deprotection and coupling.

Caption: Workflow for incorporating the glyco-amino acid into a peptide via SPPS.

Conclusion

Fmoc-L-Ser(α-D-GalNAc(Ac)3)-OH is more than just a complex chemical; it is an enabling tool for advanced biomedical research. Its structure is a masterful application of chemical principles, particularly orthogonal protection, to solve a biological problem. By providing a reliable means to introduce the tumor-associated Tn antigen into synthetic peptides, this building block is central to the development of next-generation cancer immunotherapies and provides researchers with the precise molecular probes needed to unravel the complexities of the human glycome. Its challenging synthesis serves as a testament to the sophistication required in modern synthetic organic chemistry to impact biology and medicine.

References

-

Trant, J. et al. Efficient and Reproducible Synthesis of an Fmoc-protected Tn Antigen. ChemRxiv. [Link]

-

CD BioGlyco. Fmoc-L-Ser (α-D-GalNAc(Ac)3)-OH. [Link]

-

Galson, D. L., & Gerken, T. A. The Tn Antigen—Structural Simplicity and Biological Complexity. Molecules. [Link]

-

Chongqing Chemdad Co., Ltd. fmoc-ser(galnac(ac)3-alpha-d)-oh. [Link]

-

Trant, J. et al. Revised efficient and reproducible synthesis of an Fmoc-protected Tn antigen. New Journal of Chemistry. [Link]

-

Xu, P. et al. Revised Efficient and Reproducible Synthesis of an Fmoc-protected Tn Antigen. ChemRxiv. [Link]

-

Xu, P. et al. Revised Efficient and Reproducible Synthesis of an Fmoc-protected Tn Antigen. ResearchGate. [Link]

-

GlycoFineChem. Fmoc-L-Ser(β-D-GlcNAc(Ac)3)-OH CAS 160067-63-0. [Link]

Sources

- 1. Fmoc-L-Ser(β-D-GlcNAc(Ac)3)-OH CAS 160067-63-0 — GlycoFineChem [glycofinechem.com]

- 2. The Tn Antigen—Structural Simplicity and Biological Complexity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. FMOC-SER(GALNAC(AC)3-ALPHA-D)-OH One Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 5. researchgate.net [researchgate.net]

- 6. Fmoc-L-Ser (α-D-GalNAc(Ac)3)-OH - CD BioGlyco [bioglyco.com]

- 7. benchchem.com [benchchem.com]

- 8. scbt.com [scbt.com]

- 9. CAS 120173-57-1: Fmoc-Ser(GalNAc(Ac)3-.alpha.-D)-OH [cymitquimica.com]

- 10. chemrxiv.org [chemrxiv.org]

- 11. Revised efficient and reproducible synthesis of an Fmoc-protected Tn antigen - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 12. chemrxiv.org [chemrxiv.org]

- 13. FMOC-SER(GALNAC(AC)3-ALPHA-D)-OH | 120173-57-1 [chemicalbook.com]

An In-depth Technical Guide to the Chemical Properties and Applications of Fmoc-Protected Glycosylated Serine

Foreword: The Convergence of Peptide and Glycan Chemistry

In the intricate landscape of molecular biology, the post-translational modification of proteins stands as a critical mechanism for regulating cellular function. Among these modifications, glycosylation—the enzymatic attachment of sugar moieties (glycans) to proteins—is arguably the most complex and abundant.[1] This process profoundly influences protein folding, stability, localization, and interaction with other biomolecules, thereby governing processes from cell-cell recognition to immune responses.[2][3]

The synthesis of well-defined glycopeptides is indispensable for unraveling the precise roles of specific glycan structures. Solid-Phase Peptide Synthesis (SPPS) using 9-fluorenylmethoxycarbonyl (Fmoc) chemistry is the predominant method for this purpose, prized for its mild reaction conditions which are compatible with sensitive glycan structures.[4][5] Central to this endeavor are Fmoc-protected glycosylated amino acids, which serve as the fundamental building blocks. This guide provides a deep dive into the chemical properties, synthesis, and application of one of the most common of these building blocks: Fmoc-protected glycosylated serine. We will explore the causality behind synthetic strategies, the challenges encountered during its use, and the protocols that ensure success in the laboratory.

The Building Block Approach: Rationale and Synthesis

The synthesis of glycopeptides can be approached in two primary ways: glycosylating a pre-assembled peptide (convergent approach) or incorporating pre-glycosylated amino acid building blocks during SPPS.[2] The latter, or "building block approach," is overwhelmingly preferred as it avoids the low yields and lack of regioselectivity often associated with glycosylating larger peptides.[2][6]

Synthetic Strategy: The Glycosylation Reaction

The synthesis of an Fmoc-glycosylated serine building block typically involves the reaction of an N-terminally protected serine with a suitable glycosyl donor. A common and effective strategy involves the direct glycosylation of the Fmoc-serine amino acid, which has a free carboxyl group, using a peracetylated sugar as the glycosyl donor.[2] This reaction is often promoted by a Lewis acid under microwave irradiation to accelerate the conversion and improve yields.[2]

The choice of protecting groups on the glycan is critical. Acetyl groups are frequently used because they are electron-withdrawing, which serves two key purposes:

-

They stabilize the O-glycosidic linkage against the acidic conditions used for the final cleavage of the peptide from the resin.[7][8]

-

An acetyl group at the C-2 position of the sugar can act as a "participating group," directing the stereochemical outcome of the glycosylation to favor the formation of a 1,2-trans-glycosidic bond.[9][10]

Experimental Protocol: Synthesis of Fmoc-L-Ser(Ac₄-β-D-Glc)-OH

This protocol describes a Lewis acid-promoted glycosylation of Fmoc-L-serine using peracetylated glucose.

Reagents & Materials:

-

Fmoc-L-Ser-OH

-

β-D-Glucose pentaacetate

-

Tin(IV) chloride (SnCl₄) or Boron trifluoride diethyl etherate (BF₃·Et₂O)

-

Dichloromethane (DCM), anhydrous

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

-

Solvents for chromatography (e.g., ethyl acetate/hexanes mixture with acetic acid)

-

Microwave reactor (optional)

Procedure:

-

Preparation: In a dry reaction vessel, dissolve Fmoc-L-Ser-OH (1 equivalent) and β-D-glucose pentaacetate (1.5 equivalents) in anhydrous DCM.

-

Initiation: Cool the mixture to 0°C in an ice bath. Slowly add the Lewis acid promoter (e.g., SnCl₄, 1.2 equivalents) dropwise while stirring.

-

Reaction: The reaction can be performed under microwave irradiation for a short period (e.g., 5-15 minutes) or stirred at room temperature for several hours until TLC analysis indicates the consumption of the starting material.[2] The causality here is that microwave energy efficiently accelerates the reaction, reducing reaction times from hours to minutes.[2]

-

Quenching: Upon completion, carefully quench the reaction by adding cold, saturated aqueous NaHCO₃ solution to neutralize the Lewis acid.

-

Work-up: Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with saturated aqueous NaHCO₃ and brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purification: The resulting crude product is purified by silica gel column chromatography to isolate the desired Fmoc-L-Ser(Ac₄-β-D-Glc)-OH building block. The purity should be confirmed by HPLC, NMR, and Mass Spectrometry.

Visualization: Synthetic Workflow

Caption: Workflow for the synthesis of an Fmoc-protected glycosylated serine building block.

Core Chemical Properties: Stability and Reactivity

A thorough understanding of the building block's stability under various SPPS conditions is paramount for its successful application. The molecule contains three key functionalities whose stability must be considered: the N-terminal Fmoc group, the O-glycosidic bond, and the ester protecting groups on the glycan.

| Property | Description |

| Appearance | Typically a white to off-white powder or crystalline solid.[11] |

| Molecular Formula | C₃₁H₃₅NO₁₄ (for Fmoc-Ser(Ac₄-β-D-Glc)-OH) |

| Molecular Weight | 657.61 g/mol (for Fmoc-Ser(Ac₄-β-D-Glc)-OH) |

| Storage Conditions | Store at -20°C for long-term stability. Keep desiccated to prevent hydrolysis.[11] |

| Solubility | Generally soluble in organic solvents like DMF, DCM, and NMP used in SPPS. |

Table 1: Physicochemical properties of a representative Fmoc-glycosylated serine.

Stability Under Basic Conditions

The Fmoc group is designed to be labile to mild bases, with a 20% solution of piperidine in DMF being the standard for its removal during SPPS.[12][13] While the glycosidic bond is generally stable to these conditions, a significant side reaction can occur: β-elimination .

-

Mechanism of β-Elimination: The α-proton of the serine residue is acidic. Under basic conditions (like piperidine treatment), this proton can be abstracted, leading to the formation of a dehydroalanine intermediate and the elimination of the glycan.[7] This is a major cause of yield loss in glycopeptide synthesis.

-

Mitigation Strategies: While β-elimination is a greater concern for glycosylated threonine, it can still affect serine.[14] Minimizing the exposure time to piperidine and ensuring efficient coupling to prevent repeated deprotection cycles can reduce the extent of this side reaction.

Stability Under Acidic Conditions

The final step of SPPS involves cleaving the completed peptide from the solid support and removing any side-chain protecting groups. This is typically achieved with a strong acid cocktail, most commonly containing a high concentration of trifluoroacetic acid (TFA).

-

Glycosidic Bond Stability: The O-glycosidic bond is susceptible to acid hydrolysis. However, the use of electron-withdrawing acetyl protecting groups on the sugar hydroxyls significantly stabilizes this linkage, making it robust enough to withstand standard TFA cleavage conditions.[7][8]

-

Side-Chain Protecting Groups: If the serine side chain itself has a protecting group (like tert-butyl), it is designed to be cleaved by TFA.[15] In the case of our glycosylated building block, the glycan is the side-chain modification and is intended to remain intact.

Application in Solid-Phase Peptide Synthesis (SPPS)

The incorporation of an Fmoc-glycosylated serine into a growing peptide chain follows the standard cyclical procedure of Fmoc-SPPS: deprotection and coupling. However, the bulky and complex nature of the glycosylated residue introduces specific challenges.

The SPPS Cycle: Deprotection and Coupling

Step 1: N-terminal Fmoc Deprotection

-

Procedure: The resin-bound peptide is treated with a solution of 20% piperidine in DMF for a short duration (e.g., 5-10 minutes) to remove the Fmoc group from the N-terminal amino acid, exposing a free amine.[16]

-

Causality: Piperidine, a secondary amine, acts as a mild base that abstracts the acidic proton on the fluorenyl ring, initiating an elimination reaction that cleaves the Fmoc group.[13] The resulting dibenzofulvene byproduct is scavenged by piperidine to prevent side reactions.[5][17]

Step 2: Coupling of Fmoc-Glycosylated Serine

-

Procedure: The Fmoc-glycosylated serine (typically 2-4 equivalents) is pre-activated in DMF using a coupling reagent like HATU or HBTU in the presence of a non-nucleophilic base such as DIPEA.[18][19] This activated solution is then added to the resin, and the reaction is allowed to proceed for 1-2 hours.

-

Causality and Challenges: The bulky glycan moiety can cause significant steric hindrance, which can slow the coupling reaction rate compared to non-glycosylated amino acids.[18] This necessitates the use of highly efficient uronium/guanidinium-based coupling reagents (like HATU) and potentially longer coupling times or double coupling cycles to ensure the reaction goes to completion. Incomplete coupling leads to deletion sequences, which are difficult to separate from the final product.[20]

Experimental Protocol: SPPS Incorporation Cycle

Materials:

-

Peptide-resin with a free N-terminal amine

-

Fmoc-Ser(Ac-Glycan)-OH

-

Coupling Reagent (e.g., HATU)

-

Base (e.g., DIPEA)

-

Deprotection Solution: 20% (v/v) piperidine in DMF

-

DMF (peptide synthesis grade)

-

DCM for washing

Procedure:

-

Resin Swelling: Swell the peptide-resin in DMF for 30-60 minutes.

-

Fmoc Deprotection (if applicable): Treat the resin with 20% piperidine/DMF for 5-7 minutes. Drain and repeat once. Wash the resin thoroughly with DMF (5-6 times) and DCM (2-3 times) to remove all traces of piperidine.

-

Amino Acid Activation: In a separate vessel, dissolve Fmoc-Ser(Ac-Glycan)-OH (3 eq.), HATU (2.9 eq.), and DIPEA (6 eq.) in DMF. Allow to pre-activate for 1-2 minutes.

-

Coupling: Add the activated amino acid solution to the deprotected peptide-resin. Agitate the mixture at room temperature for 1-2 hours.

-

Monitoring: Perform a Kaiser test to check for the presence of free primary amines.[21] A negative result (yellow beads) indicates complete coupling. If the test is positive (blue beads), the coupling step should be repeated.

-

Washing: After complete coupling, drain the reaction solution and wash the resin thoroughly with DMF (3-5 times) and DCM (2-3 times). The resin is now ready for the next deprotection/coupling cycle.

Visualization: The SPPS Cycle for Glycopeptide Synthesis

Caption: The iterative cycle of Solid-Phase Peptide Synthesis (SPPS) for incorporating a glycosylated serine.

Characterization and Quality Control

Rigorous analytical chemistry is essential to validate the structure and purity of both the building block and the final glycopeptide.

-

Building Block Characterization:

-

NMR Spectroscopy (¹H, ¹³C): Confirms the covalent structure, the attachment of the glycan to the serine, and the anomeric configuration (α or β) of the glycosidic bond.[11]

-

Mass Spectrometry (MS): Verifies the correct molecular weight.[11]

-

HPLC: Assesses the purity of the synthesized building block.

-

-

Glycopeptide Characterization:

-

Reverse-Phase HPLC (RP-HPLC): The primary method for assessing the purity of the crude peptide after cleavage from the resin.[12]

-

Mass Spectrometry (MALDI-TOF or ESI-MS): Confirms that the final product has the correct mass, corresponding to the desired glycopeptide sequence. This is a critical check for the successful incorporation of the glycosylated residue.[22]

-

Conclusion and Outlook

Fmoc-protected glycosylated serine is a cornerstone building block in the chemical synthesis of glycopeptides. Its successful application hinges on a detailed understanding of its chemical properties: the conditions required for its synthesis, its stability to the acidic and basic reagents used in SPPS, and its reactivity during the peptide coupling step. While challenges such as steric hindrance during coupling and the potential for β-elimination during deprotection exist, they can be effectively managed through rational protocol design, including the use of appropriate protecting groups, potent coupling reagents, and optimized reaction times. The ability to chemically synthesize homogeneous glycopeptides using these building blocks provides researchers with invaluable tools to dissect the complex world of glycobiology, paving the way for new diagnostics, vaccines, and therapeutic agents.

References

- Building Blocks for Introducing Post-translational Modified Amino Acids. Sigma-Aldrich.

- Conformational consequences of protein glycosylation: preparation of O-mannosyl serine and threonine building blocks, and their incorporation into glycopeptide sequences derived

- Difficulties encountered during glycopeptide syntheses. PubMed.

- Facile synthesis of glycosylated Fmoc amino acid building blocks assisted by microwave irradi

- Synthesis of a-O-GalNAc-serine and threonine building blocks for SPPS of O-linked glycopeptides.

- (PDF) Difficulties encountered during glycopeptide syntheses.

- Overcoming Glycopeptide Synthesis Challenges.

- Efficient synthesis of O-glycosyl

- Practical synthesis of the 2-acetamido-3,4,6-tri-O-acetyl-2-deoxy-β-D-glucosides of Fmoc-serine and Fmoc-threonine and their benzyl esters.

- Synthesis of protected glycosylated derivatives of serine and...

- Accelerated solid-phase synthesis of glycopeptides containing multiple N-glycosyl

- Synthesis of glycopeptides and glycopeptide conjug

- Protecting Group Strategies in Carbohydr

- Divergent Behavior of Glycosylated Threonine and Serine Derivatives in Solid Phase Peptide Synthesis. PMC - NIH.

- Protective Group Strategies.

- Chemoselective Solution- and Solid-Phase Synthesis of Disulfide-Linked Glycopeptides.

- A Technical Guide to the Synthesis and Characteriz

- A Comprehensive Technical Guide to Fmoc-Protected Amino Acids in Peptide Synthesis. Benchchem.

- Protecting Groups in Carbohydrate Chemistry: Influence on Stereoselectivity of Glycosyl

- Fmoc Amino Acids for SPPS. AltaBioscience.

- Protecting Groups in Peptide Synthesis. Biosynth.

- impact of purification of fmoc-amino acids on peptide purity in solid phase peptide synthesis. Asian Journal of Pharmaceutical Analysis and Medicinal Chemistry (AJPAMC).

- Protective group strategies in carbohydrate and peptide chemistry.

- Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick labor

- Fmoc Solid Phase Peptide Synthesis. ChemPep.

- Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol. LinkedIn.

- Preparation of glycosylated amino acids suitable for Fmoc solid-phase assembly. PubMed.

- Hello, can anyone can provide me a protocol for deprotection of Fmoc-O-benzylphospho-l-serine during solid phase peptide synthesis?

- A building block for PSGL-1 via Fmoc-assisted solid-phase peptide synthesis. PMC - NIH.

- Advances in Fmoc solid‐phase peptide synthesis. PMC - NIH.

- Production of peptides containing poly-gly sequences using fmoc chemistry.

- Deprotection. Wordpress - ACS GCI Pharmaceutical Roundtable Reagent Guides.

- Advances in Fmoc solid-phase peptide synthesis. Semantic Scholar.

- Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away

- Mass spectrometry for the identification and analysis of highly complex glycosylation of therapeutic or p

- Formation of endo-Ser impurity

- A Comparative Guide to Analytical Techniques for Confirming Fmoc Group

- The impact of O-glycan chemistry on the stability of intrinsically disordered proteins. PMC.

- Fmoc-Ser-OH Novabiochem 73724-45-5. Sigma-Aldrich.

- Fmoc-Gly-Gly-Gly-Ser-OH. PubChem.

- Fmoc Resin Cleavage and Deprotection. Sigma-Aldrich.

- Fmoc-L-serine. Chem-Impex.

- The Critical Role of Fmoc-Ser(tBu)-OH in Fmoc Peptide Synthesis. CordenPharma.

- Straightforward entry to S-glycosylated fmoc-amino acids and their application to solid phase synthesis of glycopeptides and glycopeptidomimetics. PubMed.

- Synthesis of Glucosyl Amino Acid Derivatives for Obtaining N‐Glucopeptides via SPPS: Optimization of the Synthetic Route.

Sources

- 1. Efficient synthesis of O-glycosylated amino acids - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Facile synthesis of glycosylated Fmoc amino acid building blocks assisted by microwave irradiation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Overcoming Glycopeptide Synthesis Challenges - Creative Peptides [creative-peptides.com]

- 5. Advances in Fmoc solid‐phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Preparation of glycosylated amino acids suitable for Fmoc solid-phase assembly - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Synthesis of glycopeptides and glycopeptide conjugates - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Synthesis of an Fmoc-threonine bearing core-2 glycan: A building block for PSGL-1 via Fmoc-assisted solid-phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Protecting Groups in Carbohydrate Chemistry: Influence on Stereoselectivity of Glycosylations - PMC [pmc.ncbi.nlm.nih.gov]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. mdpi.com [mdpi.com]

- 14. Divergent Behavior of Glycosylated Threonine and Serine Derivatives in Solid Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 15. nbinno.com [nbinno.com]

- 16. chem.uci.edu [chem.uci.edu]

- 17. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 18. Accelerated solid-phase synthesis of glycopeptides containing multiple N -glycosylated sites - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D2OB01886A [pubs.rsc.org]

- 19. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]

- 20. ajpamc.com [ajpamc.com]

- 21. pdf.benchchem.com [pdf.benchchem.com]

- 22. Mass spectrometry for the identification and analysis of highly complex glycosylation of therapeutic or pathogenic proteins - PMC [pmc.ncbi.nlm.nih.gov]

Fmoc-L-Ser(alpha-D-GalNAc(Ac)3)-OH CAS number and molecular weight

An In-Depth Technical Guide to Fmoc-L-Ser(α-D-GalNAc(Ac)3)-OH: Synthesis, Application, and Best Practices

Authored by a Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of Fmoc-L-Ser(α-D-GalNAc(Ac)3)-OH, a critical building block for the synthesis of O-linked glycopeptides. Mucin-type O-glycosylation, initiated by the attachment of N-acetylgalactosamine (GalNAc) to serine or threonine residues, is a pivotal post-translational modification involved in a myriad of biological processes, from protein folding and stability to cell signaling and immune recognition. Dysregulation in this process is a hallmark of various diseases, most notably cancer, making the synthesis of homogeneous glycopeptides an indispensable tool for research and therapeutic development. This document details the chemical properties, synthesis, and strategic application of this glycosylated amino acid in Solid-Phase Peptide Synthesis (SPPS), offering field-proven insights for researchers, chemists, and drug development professionals.

Core Properties and Specifications

Fmoc-L-Ser(α-D-GalNAc(Ac)3)-OH is a derivative of the amino acid L-serine. The α-amino group is protected by a base-labile fluorenylmethyloxycarbonyl (Fmoc) group, making it perfectly suited for the most common strategy in modern peptide synthesis. The serine hydroxyl group is glycosidically linked to a per-acetylated N-acetylgalactosamine moiety. This specific structure, often referred to as the Tn antigen (α-O-GalNAc-Ser), is the foundational element of mucin-type O-glycans.

| Property | Value | Source(s) |

| CAS Number | 120173-57-1 | [1][2][3][4] |

| Molecular Formula | C₃₂H₃₆N₂O₁₃ | [1][2][3] |

| Molecular Weight | 656.63 g/mol | [1][2] |

| Synonym | N-α-Fmoc-O-(2-acetamido-2-deoxy-3,4,6-tri-O-acetyl-α-D-galactopyranosyl)-L-serine | [2] |

| Appearance | White to off-white powder/solid | [1][2] |

| Purity | Typically >95% (determined by HPLC) | [1][2] |

| Storage Temperature | -20°C | [2] |

The Synthetic Challenge: Crafting the Glycosidic Bond

The chemical synthesis of Fmoc-L-Ser(α-D-GalNAc(Ac)3)-OH is a non-trivial task, with the primary challenge being the stereoselective formation of the 1,2-cis (α) glycosidic linkage. The participating N-acetyl group at the C2 position of the GalNAc donor inherently favors the formation of the 1,2-trans (β) anomer via neighboring group participation. Therefore, specialized strategies are required to achieve the desired α-configuration.

While numerous synthetic routes exist, a common approach involves the glycosylation of a suitably protected serine acceptor with a GalNAc donor.[5]

Causality Behind Experimental Choices:

-

Protecting Groups: The Fmoc group is chosen for its stability to acidic conditions and its lability to basic conditions (e.g., piperidine), providing orthogonality with acid-labile side-chain protecting groups (like tBu) commonly used in peptide synthesis.[6] The acetyl (Ac) groups on the sugar hydroxyls serve two purposes: they enhance solubility in organic solvents used for synthesis and prevent the hydroxyls from participating in unwanted side reactions.

-

Glycosylation Strategy: To overcome the challenge of α-selectivity, methods may involve using specific glycosyl donors (e.g., trichloroacetimidates) or promoters that favor the formation of the α-anomer.[7] The reaction conditions, including solvent and temperature, are meticulously controlled to influence the stereochemical outcome.[5]

Application in Solid-Phase Peptide Synthesis (SPPS)

The true utility of Fmoc-L-Ser(α-D-GalNAc(Ac)3)-OH lies in its direct application as a building block in Fmoc-based SPPS. This allows for the precise, site-specific incorporation of the Tn antigen into a growing peptide chain.[8][9]

Experimental Protocol: Standard Coupling Cycle

The incorporation of the glycosylated serine is achieved using standard SPPS protocols, but with special considerations due to the steric bulk of the building block.[10]

-

Resin Preparation: Start with a suitable solid support (e.g., Rink Amide resin for C-terminal amides) to which the preceding amino acid has been coupled and its Fmoc group removed, yielding a free N-terminal amine.

-

Activation: In a separate vessel, pre-activate the Fmoc-L-Ser(α-D-GalNAc(Ac)3)-OH. A 3- to 5-fold molar excess over the resin's free amine capacity is typically used.

-

Dissolve the building block and an activating agent (e.g., HBTU, TBTU) in a minimal volume of DMF.[6]

-

Add a base, typically N,N-diisopropylethylamine (DIPEA), at a molar ratio slightly higher than the activating agent.

-

Allow the activation to proceed for 2-5 minutes at room temperature.

-

Rationale: The activating agent converts the carboxylic acid into a highly reactive species (like an active ester) that readily reacts with the resin's free amine to form a stable amide bond.[6][11] DIPEA acts as a non-nucleophilic base to facilitate the reaction.

-

-

Coupling: Add the activated amino acid solution to the reaction vessel containing the resin.

-

Reaction: Agitate the mixture for 1-4 hours at room temperature. The steric hindrance from the bulky, acetylated sugar moiety often necessitates longer coupling times or double coupling to ensure the reaction goes to completion.[10]

-

Monitoring: Perform a qualitative test (e.g., Kaiser or Ninhydrin test) to check for the presence of free primary amines. A negative result indicates a complete coupling reaction.

-

Washing: Thoroughly wash the resin with DMF followed by DCM to remove excess reagents and byproducts.

-

Fmoc Deprotection: Treat the resin with a 20% solution of piperidine in DMF for 10-20 minutes to remove the Fmoc group from the newly added amino acid, preparing it for the next coupling cycle.

-

Washing: Repeat the washing step (Step 6) to remove piperidine and the Fmoc adduct.

Post-Synthesis: Cleavage and Deprotection

Once the peptide chain assembly is complete, the glycopeptide must be cleaved from the solid support and all remaining protecting groups must be removed.

-

Global Deprotection: A standard cleavage cocktail, such as Trifluoroacetic acid (TFA) with scavengers (e.g., 95% TFA, 2.5% H₂O, 2.5% Triisopropylsilane), is used to simultaneously cleave the peptide from the resin and remove acid-labile side-chain protecting groups. Importantly, the acetyl groups on the sugar are stable to these acidic conditions.

-

Sugar Deprotection: The O-acetyl groups on the GalNAc moiety are typically removed in a subsequent step under mild basic conditions. A common method is treatment with a dilute solution of sodium methoxide in methanol or hydrazine monohydrate in methanol. This step must be carefully controlled to avoid epimerization or degradation of the glycopeptide.

-

Purification: The crude glycopeptide is then purified, most commonly by reverse-phase high-performance liquid chromatography (RP-HPLC), and its identity is confirmed by mass spectrometry.

Research Applications and Significance

The ability to synthesize homogeneous glycopeptides using Fmoc-L-Ser(α-D-GalNAc(Ac)3)-OH is a cornerstone of modern glycobiology and chemical biology. These synthetic molecules are invaluable for:

-

Cancer Immunology: Aberrantly glycosylated mucins on cancer cells present truncated O-glycans like the Tn antigen. Synthetic glycopeptides are used to develop cancer vaccines and to raise specific antibodies for diagnostics and targeted therapies.[12][13]

-

Structural Biology: Studying how glycosylation affects the structure, stability, and function of peptides and proteins.

-

Enzyme Assays: Serving as defined substrates for glycosyltransferases and glycosidases to elucidate their function and screen for inhibitors.

-

Diagnostic Tools: Developing probes and arrays to detect autoantibodies against glycopeptide antigens, which are biomarkers for certain autoimmune diseases and cancers.

References

-

CD BioGlyco. Fmoc-L-Ser(α-D-GalNAc(Ac)3)-OH. [Link]

-

Polt, R., et al. (1993). Solid-phase synthesis of O-linked glycopeptide analogues of enkephalin. Journal of the American Chemical Society. [Link]

-

Nakano, T., et al. (1996). Solid-phase synthesis of an O-linked glycopeptide based on a benzyl-protected glycan approach. Carbohydrate Research. [Link]

-

Del Gatto, A., et al. (2022). Accelerated solid-phase synthesis of glycopeptides containing multiple N-glycosylated sites. Molecules. [Link]

-

GlycoFineChem. Glycosylated Amino Acids. [Link]

-

Polt, R., et al. (1993). Solid-Phase Synthesis of O-Linked Glycopeptide Analogues of Enkephalin. ResearchGate. [Link]

-

van Kasteren, S.I., et al. (2013). Synthesis of glycopeptides and glycopeptide conjugates. Glycobiology. [Link]

-

Galashov, A., et al. (2023). Rapid building block-economic synthesis of long, multi-O-GalNAcylated MUC5AC tandem repeat peptides. ResearchGate. [Link]

-

Hartmann, S., et al. (2015). Synthesis of glycosylated β3-homo-threonine conjugates for mucin-like glycopeptide antigen analogues. Beilstein Journal of Organic Chemistry. [Link]

-

Artola, M., et al. (2019). Efficient synthesis of O-glycosylated amino acids. Organic & Biomolecular Chemistry. [Link]

-

Ben Tourkia, W. (2023). Synthesis of α-GlcNAc-Ser and Thr building blocks for MUC1-type glycopeptides. DiVA. [Link]

-

AiFanCHEM. 120173-57-1 | Fmoc-ser(galnac(ac)3-alpha-d)-OH. [Link]

-

Rej, S., et al. (2018). Synthesis of the building blocks Nα-Fmoc-O-[α-D-Ac3GalN3p-(1→3)-α-D-Ac2GalN3p]-Thr-OPfp and Nα-Fmoc-O-[α-D-Ac3GalN3p-(1→6)-α-D-Ac2GalN3p]-Thr-OPfp and their application in the solid phase glycopeptide synthesis of core 5 and core 7 mucin O-glycopeptides. Organic & Biomolecular Chemistry. [Link]

-

The Rojas Lab. (2024). Coupling Reagents, Protecting Groups, and Solid-Phase Peptide Synthesis. YouTube. [Link]

-

de la Torre, B.G., and Albericio, F. (2014). Some Mechanistic Aspects on Fmoc Solid Phase Peptide Synthesis. International Journal of Peptide Research and Therapeutics. [Link]

Sources

- 1. Fmoc-L-Ser (α-D-GalNAc(Ac)3)-OH - CD BioGlyco [bioglyco.com]

- 2. Fmoc-Ser GalNAc(Ac)3-a- D -OH 95 120173-57-1 [sigmaaldrich.com]

- 3. CAS 120173-57-1: Fmoc-Ser(GalNAc(Ac)3-.alpha.-D)-OH [cymitquimica.com]

- 4. FMOC-SER(GALNAC(AC)3-ALPHA-D)-OH - Safety Data Sheet [chemicalbook.com]

- 5. Efficient synthesis of O-glycosylated amino acids - PMC [pmc.ncbi.nlm.nih.gov]

- 6. chempep.com [chempep.com]

- 7. umu.diva-portal.org [umu.diva-portal.org]

- 8. Solid-phase synthesis of an O-linked glycopeptide based on a benzyl-protected glycan approach - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Accelerated solid-phase synthesis of glycopeptides containing multiple N -glycosylated sites - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D2OB01886A [pubs.rsc.org]

- 10. researchgate.net [researchgate.net]

- 11. luxembourg-bio.com [luxembourg-bio.com]

- 12. Synthesis of glycopeptides and glycopeptide conjugates - PMC [pmc.ncbi.nlm.nih.gov]

- 13. medchemexpress.com [medchemexpress.com]

Role of alpha-D-GalNAc moiety in glycopeptides

An In-Depth Technical Guide to the Role of the α-D-GalNAc Moiety in Glycopeptides

Authored for Researchers, Scientists, and Drug Development Professionals

Foreword: Beyond the Peptide Backbone

In the intricate world of proteomics and drug development, the post-translational modification of proteins stands as a critical layer of complexity and function. Among these modifications, glycosylation is arguably the most profound, dictating protein folding, stability, and intermolecular interactions. This guide focuses on the very inception of the most common form of O-linked glycosylation: the attachment of a single N-acetyl-α-D-galactosamine (α-D-GalNAc) moiety to serine or threonine residues. This initial step, creating what is known as the Tn antigen, is not merely a decorative addition. It is a fundamental biological event that influences everything from the structural integrity of mucins to the targeted delivery of next-generation therapeutics and the immunological response to cancer. As we delve into the multifaceted roles of this single sugar, we uncover a world of opportunity for therapeutic intervention and diagnostic innovation.

Section 1: The Genesis of Mucin-Type O-Glycosylation

The journey of an O-linked glycopeptide begins in the Golgi apparatus, a cellular organelle responsible for modifying, sorting, and packaging proteins. Here, a dedicated family of enzymes orchestrates the precise attachment of GalNAc to polypeptide chains.

The Enzymatic Architects: Polypeptide N-acetylgalactosaminyltransferases (GalNAc-Ts)

The initiation of mucin-type O-glycosylation is catalyzed by a family of 20 UDP-GalNAc:polypeptide N-acetylgalactosaminyltransferases (GalNAc-Ts) in humans.[1] These enzymes are responsible for transferring GalNAc from the activated sugar donor, UDP-GalNAc, to the hydroxyl group of serine and threonine residues on a target protein.[2][3] The complexity of this enzyme family is not redundant; it allows for exquisite control over the glycosylation process. GalNAc-Ts exhibit differential expression patterns across tissues and possess unique, often overlapping, substrate specificities.[1]

Functionally, they can be broadly categorized:

-

Peptide GalNAc-Ts: These enzymes initiate glycosylation on "naked" or previously unglycosylated peptide regions.

-

Glycopeptide GalNAc-Ts: These enzymes prefer substrates that are already glycosylated, acting to increase the density of O-glycans in a given region.[1]

This concerted action is crucial for creating the densely packed glycan arrays characteristic of mucins.[1] The dysregulation of specific GalNAc-Ts is linked to various diseases, making them attractive, albeit challenging, targets for drug development.[4]

| Enzyme Family | Primary Function | Significance |

| GalNAc-T1, -T2 | Broadly expressed initiators of O-glycosylation on diverse proteins. | Essential for normal physiological processes; altered expression in cancers. |

| GalNAc-T3 | Key role in biomineralization and phosphate regulation. | Mutations are linked to familial tumoral calcinosis. |

| Lectin Domain-Containing GalNAc-Ts | Recognize existing GalNAc moieties to guide subsequent glycosylation. | Crucial for achieving high-density glycosylation on mucins. |

Biosynthetic Pathway: From Tn Antigen to Complex Cores

The attachment of the first GalNAc creates the Tn antigen (GalNAcα1-O-Ser/Thr) , the simplest mucin-type O-glycan.[5] In normal, healthy cells, this is merely a precursor. The T-synthase enzyme (Core 1 β3-galactosyltransferase) promptly adds a galactose molecule to form the Core 1 structure (Galβ1-3GalNAcα-), also known as the T antigen.[5][6] From this point, a variety of glycosyltransferases can extend the glycan chain, leading to eight known core structures from which all mucin-type O-glycans are derived.[5][7][8]

However, in over 80-90% of human carcinomas, this pathway is disrupted.[9][10] Deficiencies in enzymes like the T-synthase or its essential chaperone, Cosmc, lead to the incomplete synthesis of O-glycans.[6][9] This results in the accumulation and aberrant cell-surface expression of truncated structures, primarily the Tn antigen and its sialylated derivative, the Sialyl-Tn (STn) antigen.[6][11]

Key Steps and Causality:

-

Proteolytic Digestion: The glycoprotein is digested into smaller peptides using an enzyme like trypsin. This is necessary to make the molecules amenable to mass spectrometry analysis.

-

Enrichment: Glycopeptides are often present in low abundance compared to non-glycosylated peptides. Enrichment techniques, such as Zwitterionic Hydrophilic Interaction Liquid Chromatography (ZIC-HILIC), are employed. T[12]his step is crucial for increasing detection sensitivity, as it selectively retains the hydrophilic glycopeptides while the more hydrophobic unmodified peptides pass through. *[12] LC-MS/MS Analysis: The enriched sample is analyzed by liquid chromatography coupled to a tandem mass spectrometer. Advanced fragmentation techniques are critical:

-

Collision-Induced Dissociation (CID)/Higher-Energy Collisional Dissociation (HCD): These methods are effective at fragmenting the peptide backbone and providing some glycan structural information. However, the glycosidic bond is often the most labile, leading to preferential loss of the glycan. [13][14] * Electron-Transfer/Higher-Energy Collision Dissociation (EThcD): This is a powerful hybrid technique. The electron-transfer dissociation preserves the labile glycan structure while fragmenting the peptide backbone, allowing for confident site localization. The subsequent HCD step then fragments the glycan, providing compositional information. T[12]his dual fragmentation provides the most comprehensive data from a single experiment.

-

-

Data Analysis: Specialized software is used to interpret the complex fragmentation spectra, matching them against protein databases to identify the peptide sequence, the mass of the attached glycan, and the specific serine or threonine residue it modifies.

The N-acetyl-α-D-galactosamine moiety, the inaugural sugar of mucin-type O-glycosylation, is far more than a simple building block. Its presence or absence, and its subsequent elaboration, dictates the structure and function of countless proteins. In pathology, its truncated form, the Tn antigen, serves as a critical biomarker and an immunological target in the fight against cancer. In pharmacology, its high-affinity interaction with the hepatic ASGPR has revolutionized the delivery of nucleic acid-based drugs, turning a theoretical possibility into a clinical reality.

Future research will continue to unravel the specific roles of the 20 GalNAc-T enzymes, paving the way for selective inhibitors that could treat diseases driven by aberrant glycosylation. The design of next-generation glycopeptide cancer vaccines will focus on enhancing immunogenicity and overcoming immune tolerance. Furthermore, the success of the GalNAc targeting moiety will undoubtedly inspire the discovery and application of other glycan-lectin pairs for targeting therapeutics to different tissues and cell types. The α-D-GalNAc moiety, in its elegant simplicity, stands as a testament to the profound impact of glycoscience on biology and medicine.

References

-

Cai, H., Sun, Z., Chen, M., et al. (2024). Non-Natural MUC1 Glycopeptide Homogeneous Cancer Vaccine with Enhanced Immunogenicity and Therapeutic Activity. Journal of the American Chemical Society. Available at: [Link]

-

Obukhova, P., Spertini, F., & Reymond, J. L. (2012). Solid-phase synthesis of a pentavalent GalNAc-containing glycopeptide (Tn antigen) representing the nephropathy-associated IgA hinge region. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]

-

Nair, J. K., Willoughby, J. L. S., Racie, T., et al. (2014). GalNAc-siRNA Conjugates: Leading the Way for Delivery of RNAi Therapeutics. Nucleic Acid Therapeutics. Available at: [Link]

-

Shajahan, A., He, Y., & Guild, K. (2022). Glycopeptide-Centric Approaches for the Characterization of Microbial Glycoproteomes. Methods in Molecular Biology. Available at: [Link]

-

Cai, H., Wang, Y., Zhao, G., et al. (2017). Synthesis and Immunological Evaluation of a Multicomponent Cancer Vaccine Candidate Containing a Long MUC1 Glycopeptide. Journal of the American Chemical Society. Available at: [Link]

-

Varghese, J. P., Gali, R., & Sarma, V. (2022). MUC1 Glycopeptide Vaccine Modified with a GalNAc Glycocluster Targets the Macrophage Galactose C-type Lectin on Dendritic Cells to Elicit an Improved Humoral Response. Journal of the American Chemical Society. Available at: [Link]

-

Pawar, S., & Shetti, D. (2023). The (Sialyl) Tn antigen: Contributions to immunosuppression in gastrointestinal cancers. Frontiers in Oncology. Available at: [Link]

-

Bhattacharya, D., & Mukhopadhyay, S. (2016). Immunological Evaluation of Recent MUC1 Glycopeptide Cancer Vaccines. Vaccines. Available at: [Link]

-

Pinho, S. S., & Reis, C. A. (2015). The Role of Sialyl-Tn in Cancer. International Journal of Molecular Sciences. Available at: [Link]

-

Lira, R., Rodrigues, J. V., & Corzana, F. (2024). Rational Design of Dual-Domain Binding Inhibitors for N-Acetylgalactosamine Transferase 2 with Improved Selectivity over the T1 and T3 Isoforms. JACS Au. Available at: [Link]

-

Ju, T., & Cummings, R. D. (2005). The Cosmc connection to the Tn antigen in cancer. Trends in Biochemical Sciences. Available at: [Link]

-

Li, L., & Li, P. (2024). Divergent synthesis of amino acid-linked O-GalNAc glycan core structures. Nature Protocols. Available at: [Link]

-

Kjeldsen, T., & Hakomori, S. (1998). Tn antigens and their significance in oncology. Biochimica et Biophysica Acta (BBA) - Reviews on Cancer. Available at: [Link]

-

Alnylam Pharmaceuticals. (n.d.). siRNA Delivery: GalNAc Conjugates and LNPs. Alnylam Pharmaceuticals. Available at: [Link]

-

Nair, J. K., Willoughby, J. L. S., Racie, T., et al. (2014). GalNAc-siRNA Conjugates: Leading the Way for Delivery of RNAi Therapeutics. Molecular Therapy. Available at: [Link]

-

Willoughby, J. L. S., Nair, J. K., & Racie, T. (2018). GalNAc-siRNA Conjugates: Leading the Way for Delivery of RNAi Therapeutics. Molecular Therapy. Available at: [Link]

-

Zhang, Y., & Mechref, Y. (2021). Recent Advances in Analytical Approaches for Glycan and Glycopeptide Quantitation. Annual Review of Analytical Chemistry. Available at: [Link]

-

Wang, C. C., Chen, Y. H., & Lin, Y. C. (2022). Selective synthesis of α- and β-glycosides of N-acetyl galactosamine using rare earth metal triflates. Frontiers in Chemistry. Available at: [Link]

-

Gamblin, D. P., Scanlan, E. M., & Davis, B. G. (2009). Synthesis of glycopeptides and glycopeptide conjugates. Chemical Reviews. Available at: [Link]

-

Zhang, Y., Fonslow, B. R., Shan, B., et al. (2013). CHAPTER 7: Glycoprotein Enrichment Analytical Techniques: Advantages and Disadvantages. Annu Rev Anal Chem. Available at: [Link]

-

Julian, S., Videira, P. A., & Heinonen, T. (2013). newly generated functional antibody identifies Tn antigen as a novel determinant in the cancer cell–lymphatic endothelium interaction. Glycobiology. Available at: [Link]

-

Lira, R., Rodrigues, J. V., & Corzana, F. (2024). Rational Design of Dual-Domain Binding Inhibitors for N-Acetylgalactosamine Transferase 2 with Improved Selectivity over the T1 and T3 Isoforms. JACS Au. Available at: [Link]

-

Wang, C. C., Chen, Y. H., & Lin, Y. C. (2022). Synthesis of GalNAc β-glycosides. ResearchGate. Available at: [Link]

-

Chandler, K. B., & Costello, C. E. (2014). Glycopeptide Analysis, Recent Developments and Applications. Analytical Chemistry. Available at: [Link]

-

Desaire, H. (2008). Glycopeptide analysis by mass spectrometry. Analyst. Available at: [Link]

-

Live, D. H., & Gerken, T. A. (2021). Contrasting the conformational effects of α-O-GalNAc and α-O-Man glycan protein modifications and their impact on the mucin-like region of alpha-dystroglycan. Glycobiology. Available at: [Link]

-

Sorensen, T., Dwek, R. A., & Davis, S. J. (2006). A glycopeptide in complex with MHC class I uses the GalNAc residue as an anchor. Proceedings of the National Academy of Sciences. Available at: [Link]

-

Briggs, J. B., Gerken, T. A., & Live, D. (2016). Glycosylation of α-Dystroglycan: O-MANNOSYLATION INFLUENCES THE SUBSEQUENT ADDITION OF GalNAc BY UDP-GalNAc POLYPEPTIDE N-ACETYLGALACTOSAMINYLTRANSFERASES. Journal of Biological Chemistry. Available at: [Link]

-

Wikipedia. (n.d.). O-linked glycosylation. Wikipedia. Available at: [Link]

-

Varki, A., Cummings, R. D., Esko, J. D., et al., editors. (2009). O-GalNAc Glycans. Essentials of Glycobiology, 2nd edition. Available at: [Link]

-

Raman, J., Gerken, T. A., & Jamison, O. (2012). UDP-N-acetyl-α-d-galactosamine:polypeptide N-acetylgalactosaminyltransferases: Completion of the family tree. Glycobiology. Available at: [Link]

-

Live, D. H., & Gerken, T. A. (2021). Contrasting the conformational effects of α-O-GalNAc and α-O-Man glycan protein modifications and their impact on the mucin-like region of alpha-dystroglycan. Glycobiology. Available at: [Link]

-

Wang, P. G., & Fang, J. (1998). Alpha-Gal oligosaccharides: chemistry and potential biomedical application. Current Pharmaceutical Design. Available at: [Link]

-

Bio-Synthesis Inc. (2015). N-acetylgalactosamine or GalNAc. Bio-Synthesis Inc. Available at: [Link]

-

Tomaska, L. D., & Parish, C. R. (1981). Inhibition of secondary IgG responses by N-acetyl-D-galactosamine. European Journal of Immunology. Available at: [Link]

-

Sheikh, S., Parhar, R., & Kwaasi, A. (2000). Alpha-gal-independent dual recognition and activation of xenogeneic endothelial cells and human naïve natural killer cells. Transplantation. Available at: [Link]

-

Guan, X., & Talaty, E. R. (2022). Protonated α- N-Acetyl Galactose Glycopeptide Dissociation Chemistry. Journal of the American Society for Mass Spectrometry. Available at: [Link]

-

Fernandez-Lopez, S., & Kim, H. S. (2004). Antibacterial Cyclic d,l-α-Glycopeptides. Journal of the American Chemical Society. Available at: [Link]

Sources

- 1. UDP-N-acetyl-α-d-galactosamine:polypeptide N-acetylgalactosaminyltransferases: Completion of the family tree - PMC [pmc.ncbi.nlm.nih.gov]

- 2. N-acetylgalactosamine or GalNAc [biosyn.com]

- 3. caymanchem.com [caymanchem.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. O-GalNAc Glycans - Essentials of Glycobiology - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. The Cosmc connection to the Tn antigen in cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Divergent synthesis of amino acid-linked O-GalNAc glycan core structures - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. O-linked glycosylation - Wikipedia [en.wikipedia.org]

- 9. mdpi.com [mdpi.com]

- 10. academic.oup.com [academic.oup.com]

- 11. Frontiers | The (Sialyl) Tn antigen: Contributions to immunosuppression in gastrointestinal cancers [frontiersin.org]

- 12. Glycopeptide-Centric Approaches for the Characterization of Microbial Glycoproteomes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. CHAPTER 7: Glycoprotein Enrichment Analytical Techniques: Advantages and Disadvantages - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Glycopeptide Analysis, Recent Developments and Applications - PMC [pmc.ncbi.nlm.nih.gov]

Introduction to Tn antigen and its importance in cancer research

An In-Depth Technical Guide to the Tn Antigen in Cancer Research

Abstract

Aberrant glycosylation is a hallmark of cancer, leading to the expression of tumor-associated carbohydrate antigens (TACAs) that are rare or absent on normal cells. Among the most prominent of these is the Tn antigen (GalNAcα1-O-Ser/Thr), a truncated O-glycan that serves as a precursor for more complex structures. In a majority of human carcinomas, defects in the glycosylation machinery lead to the accumulation of the Tn antigen on the cell surface. This exposure is not a passive bystander event; it actively contributes to malignant phenotypes, including metastasis and immune evasion. Its tumor-specific expression makes the Tn antigen an exceptional candidate for diagnostics, prognostics, and targeted immunotherapies. This guide provides a comprehensive overview of the Tn antigen, from its fundamental biosynthesis and molecular drivers of aberrant expression to its multifaceted roles in cancer pathophysiology and its exploitation as a therapeutic target.

The Tn Antigen: A Structurally Simple, Biologically Complex Neoantigen

The Tn antigen is structurally defined as a single N-acetylgalactosamine (GalNAc) residue linked via an α-O-glycosidic bond to the hydroxyl group of a serine (Ser) or threonine (Thr) residue on a polypeptide chain.[1][2][3] It represents the initial and most fundamental building block of mucin-type O-glycosylation, a major form of post-translational modification.[1][4]

In healthy tissues, the Tn antigen is an ephemeral intermediate. It is almost immediately acted upon by other enzymes (glycosyltransferases) to create more complex, elongated O-glycan chains.[1][3] Its accumulation and presentation on the cell surface is therefore a clear indicator of a pathological state. This neo-expression is observed in over 80% of human carcinomas, including those of the breast, colon, lung, prostate, and pancreas, while being virtually absent in corresponding normal adult tissues.[4][5][6][7]

Biosynthesis and the Molecular Switch to Aberrant Expression

Understanding the importance of the Tn antigen requires a detailed examination of the O-glycosylation pathway and the specific defects that lead to its exposure in cancer cells.

The Normal O-Glycosylation Pathway

The synthesis of O-glycans is a sequential process occurring in the Golgi apparatus.[4]

-

Initiation: A family of up to 20 distinct polypeptide N-acetylgalactosaminyltransferases (ppGalNAcTs) initiates the process by transferring GalNAc from a donor substrate (UDP-GalNAc) to Ser/Thr residues on a protein, forming the Tn antigen.[4][8]

-

Elongation (Core 1 Synthesis): In most normal cells, the Tn antigen is immediately galactosylated by the enzyme Core 1 β1,3-galactosyltransferase , more commonly known as T-synthase .[1][5] This enzyme adds a galactose (Gal) molecule to the Tn antigen, forming the Core 1 structure (Galβ1-3GalNAcα-O-Ser/Thr), also known as the T antigen.[1][5] This Core 1 structure is the precursor for the vast majority of O-glycans.[9][10]

The Cosmc Chaperone: The Guardian of T-Synthase Function

The activity of T-synthase is uniquely dependent on a specific molecular chaperone called Cosmc (Core 1 β3-Gal-T specific molecular chaperone).[9][10][11][12]

-

Function: Cosmc resides in the endoplasmic reticulum (ER) and is essential for the correct folding and maturation of newly synthesized T-synthase.[9][11][12] It binds directly to T-synthase, preventing its aggregation and subsequent degradation by the proteasome.[10][12]

-

Genetic Locus: The gene encoding Cosmc is located on the X chromosome, making it susceptible to loss-of-function through a single mutation in males or in females via processes like loss of heterozygosity.[1]

The Aberrant Pathway in Cancer

The expression of the Tn antigen in cancer is a direct consequence of inactive T-synthase.[7][13] This inactivation is most commonly caused by somatic mutations or epigenetic silencing of the Cosmc gene .[4][7]

-

Loss of Cosmc: Without functional Cosmc, T-synthase cannot fold correctly, is retained in the ER, and is ultimately degraded.[12][13]

-

Pathway Truncation: The resulting absence of active T-synthase creates a bottleneck in the O-glycosylation pathway. The Tn antigen, once formed, cannot be elongated into the T antigen (Core 1) or subsequent structures. It is therefore transported to the cell surface and displayed, leading to the characteristic Tn-positive phenotype of cancer cells.[5][13]

This fundamental molecular defect is the primary mechanism responsible for the widespread appearance of the Tn antigen across numerous types of human cancer.[7]

Functional Roles of Tn Antigen in Cancer Pathophysiology

The expression of Tn antigen is a driver of malignancy, actively promoting tumor progression and immune escape.

Promotion of Metastasis and Invasion

Clinical studies consistently correlate Tn antigen expression with increased lymph node metastasis and poorer patient survival.[6][14] Mechanistically, Tn-positive cells exhibit enhanced migratory and invasive capabilities.[6][14] This is driven by several factors:

-

Activation of Pro-Invasive Signaling: Expression of Tn antigen has been shown to activate key signaling pathways involved in cell motility and invasion, such as the Focal Adhesion Kinase (FAK) pathway.[6][15]

-

Induction of Epithelial-Mesenchymal Transition (EMT): Tn-positive cells often display hallmarks of EMT, including the downregulation of epithelial markers (e.g., E-cadherin) and upregulation of mesenchymal markers (e.g., Vimentin, Snail).[6][15] This process is critical for cancer cells to detach from the primary tumor and invade surrounding tissues.

Orchestration of Immune Evasion

One of the most critical roles of the Tn antigen is its ability to create an immunosuppressive tumor microenvironment.[16][17]

-

Interaction with Myeloid Cells: The Tn antigen is a ligand for the Macrophage Galactose-type Lectin (MGL), a C-type lectin receptor expressed on dendritic cells (DCs) and macrophages.[15][16][18] Binding of Tn to MGL induces an anti-inflammatory, pro-tumorigenic phenotype in these cells, leading to the development of tolerogenic DCs and M2-polarized macrophages.[15][18]

-

Suppression of T-Cell Responses: Tumors with high Tn expression show reduced infiltration of cytotoxic CD8+ T cells and an increased accumulation of myeloid-derived suppressor cells (MDSCs), which actively suppress T-cell function.[17] This creates a "cold" tumor microenvironment that is resistant to immune attack.

-

Masking of Immunogenic Epitopes: The dense presentation of carbohydrate antigens on the cell surface can physically shield underlying peptide epitopes on proteins like MUC1, preventing their recognition by the immune system.[15]

Therapeutic Targeting of the Tn Antigen

The high tumor-specificity of the Tn antigen makes it an outstanding target for various immunotherapeutic strategies.[19][20][21]

| Therapeutic Strategy | Mechanism of Action | Status & Key Considerations |

| Monoclonal Antibodies (mAbs) | Anti-Tn mAbs bind directly to cancer cells, mediating their destruction through mechanisms like Antibody-Dependent Cell-Mediated Cytotoxicity (ADCC).[22][23] Can also be used as Antibody-Drug Conjugates (ADCs) to deliver toxins. | Preclinical and early clinical development. A key challenge is developing antibodies with high specificity and affinity, as the context of the peptide backbone can influence recognition.[22][24] |

| Cancer Vaccines | Synthetic Tn antigens are conjugated to immunogenic carrier proteins (e.g., KLH) or presented on scaffolds (e.g., MAGs) with adjuvants to break immune tolerance and induce a strong anti-Tn antibody response in the patient.[19][25][26] | Several Tn-based vaccines have entered Phase I and II clinical trials.[19][20] Efficacy can be limited by the inherent low immunogenicity of carbohydrates and tumor heterogeneity. Patient selection based on Tn expression is critical.[19][20] |

| CAR-T Cell Therapy | Patient T cells are genetically engineered to express a Chimeric Antigen Receptor (CAR) that recognizes the Tn antigen, often on a specific protein carrier like MUC1 (Tn-MUC1). These CAR-T cells directly target and kill Tn-positive tumor cells.[27][28] | Highly promising preclinical results in xenograft models of leukemia and pancreatic cancer.[27][28] Offers a potent, living drug approach. Identifying the optimal Tn-glycopeptide target is crucial for safety and efficacy.[29] |

Key Methodologies for Tn Antigen Research

Consistent and reliable detection of the Tn antigen is fundamental for both basic research and clinical application.

Immunohistochemistry (IHC) for Tn Antigen in Tissue

This protocol provides a general framework for detecting Tn antigen in formalin-fixed, paraffin-embedded (FFPE) tissue sections.

Protocol:

-

Deparaffinization and Rehydration:

-

Immerse slides in xylene (2 changes, 5 min each).

-

Rehydrate through a graded ethanol series: 100% (2 changes, 3 min each), 95% (3 min), 70% (3 min).

-

Rinse in distilled water.

-

-

Antigen Retrieval:

-

Perform heat-induced epitope retrieval (HIER) by immersing slides in a citrate buffer (10 mM, pH 6.0) and heating in a steamer or water bath at 95-100°C for 20-30 minutes.

-

Allow slides to cool to room temperature (approx. 20 min).

-

-

Blocking:

-

Wash slides in PBS.

-

Block endogenous peroxidase activity with 3% H₂O₂ in methanol for 15 minutes.

-

Wash in PBS.

-

Block non-specific binding with a protein block (e.g., 5% normal goat serum in PBS) for 1 hour at room temperature.

-

-

Primary Antibody Incubation:

-

Incubate slides with a primary anti-Tn monoclonal antibody (e.g., Remab6) or a Tn-binding lectin (e.g., Vicia Villosa Lectin, VVL) diluted in antibody diluent overnight at 4°C.

-

-

Detection:

-

Wash slides in PBS (3 changes, 5 min each).

-

Incubate with a biotinylated secondary antibody (if using an unconjugated primary) for 1 hour at room temperature.

-

Wash in PBS.

-

Incubate with a streptavidin-HRP conjugate for 30 minutes.

-

Wash in PBS.

-

-

Visualization and Counterstaining:

-

Apply DAB chromogen substrate and monitor for color development (typically 1-5 minutes).

-

Rinse with distilled water to stop the reaction.

-

Counterstain with hematoxylin.

-

Dehydrate through a graded ethanol series and clear in xylene.

-

-

Mounting:

-

Coverslip slides using a permanent mounting medium.

-

Flow Cytometry for Cell Surface Tn Antigen

This method allows for the quantification of Tn-positive cells within a population.

Protocol:

-

Cell Preparation:

-

Harvest cells and prepare a single-cell suspension. For adherent cells, use a non-enzymatic dissociation buffer to preserve surface antigens.

-

Wash cells with cold FACS buffer (e.g., PBS with 2% FBS).

-

Resuspend cells to a concentration of 1x10⁶ cells/100 µL.

-

-

Staining:

-

Add a fluorochrome-conjugated primary anti-Tn antibody or lectin to the cell suspension.

-

Incubate for 30-45 minutes at 4°C, protected from light.

-

(Optional) If the primary antibody is unconjugated, wash cells once and resuspend in FACS buffer containing a fluorochrome-conjugated secondary antibody. Incubate for 30 minutes at 4°C.

-

-

Washing:

-

Wash cells twice with 1-2 mL of cold FACS buffer, pelleting by centrifugation (e.g., 300 x g for 5 min).

-

-

Analysis:

-

Resuspend the final cell pellet in 300-500 µL of FACS buffer.

-

Add a viability dye (e.g., DAPI or Propidium Iodide) just before analysis to exclude dead cells.

-

Acquire data on a flow cytometer. Analyze the percentage of positive cells and mean fluorescence intensity (MFI) relative to an isotype control or unstained sample.

-

Western Blot for Tn-Glycosylated Proteins

This protocol is used to detect the presence of glycoproteins carrying the Tn antigen.

Protocol:

-

Protein Extraction and Quantification:

-

Lyse cells in RIPA buffer with protease inhibitors.

-

Determine protein concentration using a BCA or Bradford assay.

-

-

SDS-PAGE:

-

Denature 20-40 µg of protein lysate by boiling in Laemmli sample buffer.

-

Separate proteins on an 8% SDS-polyacrylamide gel.

-

-

Protein Transfer:

-

Transfer separated proteins from the gel to a nitrocellulose or PVDF membrane.

-

-

Blocking:

-

Block the membrane with 5% non-fat dry milk or BSA in TBST (Tris-buffered saline with 0.1% Tween-20) for 1 hour at room temperature.

-

-

Primary Probe Incubation:

-

Incubate the membrane with a biotinylated Tn-binding lectin (e.g., VVL) or an anti-Tn monoclonal antibody diluted in blocking buffer overnight at 4°C with gentle agitation.

-

-

Detection:

-

Wash the membrane with TBST (3 changes, 10 min each).

-

Incubate with streptavidin-HRP (for lectin) or an HRP-conjugated secondary antibody (for mAb) for 1 hour at room temperature.

-

-

Visualization:

-

Wash the membrane extensively with TBST.

-

Apply an enhanced chemiluminescence (ECL) substrate and capture the signal using an imaging system or X-ray film. A smear or multiple bands are expected, representing various Tn-glycosylated proteins.

-

Conclusion and Future Perspectives

The Tn antigen represents a paradigm of how a subtle molecular defect—the failure to add a single sugar—can have profound consequences on cancer biology. Its high tumor specificity and functional role in promoting metastasis and immune evasion firmly establish it as a high-value target in oncology. While significant progress has been made, future research must address the challenges of tumor heterogeneity and the development of more potent and specific targeting agents. The stratification of patients based on the Tn expression of their tumors will be critical for the success of clinical trials.[19] Combination therapies that pair Tn-targeting agents with checkpoint inhibitors or other immunomodulators hold immense promise for overcoming the immunosuppressive microenvironment orchestrated by this simple, yet powerful, glycan.

References

-

Munkley, J. (2016). The Role of Sialyl-Tn in Cancer. International Journal of Molecular Sciences, 17(3), 275. [Link]

-

Heimburg-Molinaro, J., Rittenhouse-Olson, K., & Ju, T. (2011). Resolving Conflicting Data on Expression of the Tn Antigen and Implications for Clinical Trials with Cancer Vaccines. Cancer Research, 71(12), 4060-4069. [Link]

-

Aryal, R. P., Ju, T., & Cummings, R. D. (2010). The endoplasmic reticulum chaperone Cosmc directly promotes in vitro folding of T-synthase. Journal of Biological Chemistry, 285(4), 2456–2462. [Link]

-

Heimburg-Molinaro, J., et al. (2011). Resolving conflicting data on expression of the Tn antigen and implications for clinical trials with cancer vaccines. PubMed, 21543501. [Link]

-

Aryal, R. P., Ju, T., & Cummings, R. D. (2010). The Endoplasmic Reticulum Chaperone Cosmc Directly Promotes in Vitro Folding of T-synthase. PMC, PMC2823447. [Link]

-

Ju, T., Aryal, R. P., & Cummings, R. D. (2008). Regulation of protein O-glycosylation by the endoplasmic reticulum–localized molecular chaperone Cosmc. Proceedings of the National Academy of Sciences, 105(43), 16514-16519. [Link]

-

Posey, A. D., et al. (2016). Engineered CAR T Cells Targeting the Cancer-Associated Tn-Glycoform of the Membrane Mucin MUC1 Control Adenocarcinoma. Immunity, 44(6), 1444-1454. [Link]

-

ANR. (n.d.). Targeting of the Tn antigen by a specific chimeric monoclonal antibody in ovarian cancer immunotherapy – ANTITN. French National Research Agency. [Link]

-

Xia, L., Ju, T., & Cummings, R. D. (2004). Cosmc is an essential chaperone for correct protein O-glycosylation. PNAS, 101(41), 14757-14762. [Link]

-

Ju, T., & Cummings, R. D. (2008). The Cosmc connection to the Tn antigen in cancer. Glycoconjugate Journal, 25(7), 621-629. [Link]

-

Thomas, D., & Rathinavel, A. K. (2023). The (Sialyl) Tn antigen: Contributions to immunosuppression in gastrointestinal cancers. Frontiers in Oncology, 13, 1184852. [Link]

-

Ju, T., Otto, V. I., & Cummings, R. D. (2011). The Tn Antigen—Structural Simplicity and Biological Complexity. Angewandte Chemie International Edition, 50(8), 1770-1791. [Link]

-

Chien, C.-W., et al. (2022). Targeting Tn Antigen Suppresses Aberrant O‐Glycosylation‐Elicited Metastasis in Breast Cancer. Advanced Science, 9(29), 2202685. [Link]

-

Liu, Z., et al. (2024). Tumor-associated Tn and STn antigens: from molecular mechanism to precision diagnosis and treatment. Frontiers in Immunology, 15, 1362081. [Link]

-

Welinder, C., et al. (2011). A new murine IgG1 anti-Tn monoclonal antibody with in vivo anti-tumor activity. Glycobiology, 21(8), 1083-1092. [Link]

-

Lo-Man, R., et al. (2004). A Fully Synthetic Therapeutic Vaccine Candidate Targeting Carcinoma-Associated Tn Carbohydrate Antigen Induces Tumor-Specific Antibodies in Nonhuman Primates. Cancer Research, 64(14), 4987-4994. [Link]

-